molecular formula C10H9N3OS2 B12740825 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- CAS No. 88753-86-0

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl-

Cat. No.: B12740825
CAS No.: 88753-86-0
M. Wt: 251.3 g/mol
InChI Key: KPUWBMGWGRFNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- is a heterocyclic compound that belongs to the class of thiadiazolo-thienopyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused with a thieno and pyrimidine ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- can be achieved through various methods. One common approach involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method includes a one-pot synthesis involving [3 + 3] cycloaddition, reduction, and deamination reactions .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted multi-component reactions under solvent-free conditions. This green synthesis approach uses aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids .

Chemical Reactions Analysis

Types of Reactions

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in microbial growth, leading to its antimicrobial activity. It may also interact with cellular receptors and signaling pathways, contributing to its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2,6,7-trimethyl- is unique due to its specific substitution pattern and the combination of three different heterocyclic rings. This unique structure contributes to its distinct chemical properties and a broader range of biological activities compared to other similar compounds.

Properties

CAS No.

88753-86-0

Molecular Formula

C10H9N3OS2

Molecular Weight

251.3 g/mol

IUPAC Name

4,5,11-trimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C10H9N3OS2/c1-4-5(2)15-8-7(4)9(14)13-10(11-8)16-6(3)12-13/h1-3H3

InChI Key

KPUWBMGWGRFNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SC(=N3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.